1-(2-Dimethylaminoethyl)piperazine
Overview
Description
1-(2-Dimethylaminoethyl)piperazine is a chemical compound with the molecular formula C8H19N3 and a molecular weight of 157.26 g/mol . It is a clear yellow liquid with a boiling point of 63°C and a density of 0.92 g/ml . This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 1-(2-Dimethylaminoethyl)piperazine is the GABA (γ-aminobutyric acid) receptor . This receptor plays a crucial role in the nervous system as it mediates inhibitory neurotransmission .
Mode of Action
This compound acts as an agonist at the GABA receptor . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This results in flaccid paralysis of the organism .
Biochemical Pathways
The action of this compound on the GABA receptor affects the biochemical pathway of neurotransmission . By causing hyperpolarization of nerve endings, it disrupts the normal function of the nervous system
Pharmacokinetics
It is known that upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound . These properties can impact the bioavailability of the compound, but more research is needed to fully understand these effects.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of normal neurotransmission . By causing flaccid paralysis, the compound can have a significant impact on the organism’s ability to function normally .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its ability to bind to the GABA receptor . Additionally, the presence of other substances in the environment could potentially interact with the compound, altering its effects . .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a pKa of 9.50±0.28, indicating that it can act as a weak base
Temporal Effects in Laboratory Settings
The compound has a boiling point of 63 °C and should be stored in a dark place, under an inert atmosphere, at room temperature
Metabolic Pathways
Given its structure, it is possible that it may undergo N-dealkylation, a common metabolic reaction for compounds with alkylamino moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Dimethylaminoethyl)piperazine can be synthesized through the nucleophilic displacement of cyclic sulfamidates derived from amino acids . The reaction typically involves the use of N,N-dimethyl-1-piperazineethanamine as a precursor .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar nucleophilic displacement reactions. The process is optimized for high yield and purity, ensuring that the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(2-Dimethylaminoethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce N-oxides , while reduction reactions may yield amines .
Scientific Research Applications
1-(2-Dimethylaminoethyl)piperazine is used in various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1-piperazineethanamine
- N,N-Dimethyl-2-piperazinoethylamine
- 1-(2-Aminoethyl)piperazine
- 1-Methylpiperazine
- 2-Methylpiperazine
Uniqueness
1-(2-Dimethylaminoethyl)piperazine is unique due to its specific chemical structure, which allows it to interact with a variety of molecular targets. Its ability to undergo multiple types of chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .
Properties
IUPAC Name |
N,N-dimethyl-2-piperazin-1-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3/c1-10(2)7-8-11-5-3-9-4-6-11/h9H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDNSGSJKBIVFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371219 | |
Record name | 1-(2-dimethylaminoethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3644-18-6 | |
Record name | 1-[2-(Dimethylamino)ethyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3644-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-dimethylaminoethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-(Dimethylamino)ethyl]piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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